methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate
Description
Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is a cyclopropane-containing ester derivative with a hydroxymethyl substituent on the cyclopropane ring. Its molecular formula is C₈H₁₂O₃, featuring a methyl ester group and a stereochemically defined (1R,2S) configuration. The cyclopropane ring introduces significant strain, which can enhance reactivity, while the hydroxymethyl group (-CH₂OH) provides a polar functional group capable of hydrogen bonding. This combination makes the compound a versatile intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise stereochemical control .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)3-5-2-6(5)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
GIEUTJKEZCVILV-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@@H]1CO |
Canonical SMILES |
COC(=O)CC1CC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method involves the reaction of cyclopropane derivatives with formaldehyde to introduce the hydroxymethyl group, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of cyclopropane carboxylic acid derivatives.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its reactivity and structural features make it a useful tool for probing enzyme mechanisms and metabolic pathways .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific biological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity . The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate with structurally related cyclopropane derivatives, focusing on molecular features, applications, and key properties.
Key Comparative Insights:
Functional Group Reactivity :
- The hydroxymethyl group in the target compound distinguishes it from analogs like the chloro () or mercapto () derivatives. This group enhances hydrophilicity and enables hydrogen bonding, which is advantageous in drug design for improving solubility or target interactions .
- Tosyloxy () and Boc-protected amine () groups are utilized as protective or reactive handles in multi-step syntheses, whereas the hydroxymethyl group may require protection during reactions to prevent unwanted side reactions.
Stereochemical Considerations :
- Both the target compound and ((1R,2S)-2-(3-fluorophenyl)...) () emphasize the importance of the (1R,2S) configuration. This stereochemistry is critical for ensuring correct binding in chiral environments, such as enzyme active sites .
Synthetic Utility: The chloro derivative () is synthesized in high yields (97%) and used for further alkylation or cross-coupling reactions. In contrast, the target compound’s hydroxymethyl group may direct synthesis toward oxidation or conjugation pathways. Aminomethyl derivatives () are valuable for introducing nitrogen-based functionalities, whereas the mercapto analog () is more niche, suited for thiol-specific chemistry.
Safety and Handling :
- While direct safety data for the target compound is unavailable, methyl 2-hydroxyacetate () highlights general hazards of ester compounds, such as respiratory irritation. Proper handling (e.g., ventilation, protective equipment) is recommended for all cyclopropane derivatives.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate while preserving its stereochemical integrity?
- Methodological Answer : Synthesis requires precise control over cyclopropane ring formation and stereochemistry. Methods such as Simmons–Smith cyclopropanation or transition-metal-catalyzed reactions (e.g., palladium-mediated coupling) are critical. For example, stereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis to maintain the (1R,2S) configuration. Post-synthetic steps, such as esterification, should employ mild conditions (e.g., DCC/DMAP in dry dichloromethane) to avoid racemization. Reaction progress should be monitored via thin-layer chromatography (TLC) and NMR spectroscopy .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify stereochemistry, particularly the cyclopropane ring protons (δ ~1.0–2.5 ppm) and hydroxymethyl group (δ ~3.5–4.5 ppm). NOESY or ROESY can confirm spatial arrangements.
- HPLC/MS : Reversed-phase HPLC with UV detection (210–254 nm) and mass spectrometry (ESI or APCI) ensures purity (>95%) and molecular weight confirmation.
- Polarimetry : Optical rotation measurements validate enantiomeric excess .
Q. What are the primary storage and handling protocols to ensure the stability of this ester compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Use anhydrous solvents (e.g., THF, DCM) during handling. For hygroscopic intermediates, employ molecular sieves or vacuum drying. Gloves and protective equipment (e.g., nitrile gloves, fume hoods) are mandatory due to potential skin/eye irritation .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its interactions with enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry with target proteins (e.g., cyclopropane-recognizing enzymes).
- Enzymatic Assays : Use fluorogenic substrates or radiolabeled cofactors to measure inhibition/activation kinetics. For example, monitor NADH depletion in dehydrogenase assays.
- Molecular Dynamics Simulations : Predict binding modes and interactions of the hydroxymethylcyclopropyl group with active sites .
Q. What strategies are effective in resolving contradictions in stereochemical assignments of cyclopropane-containing compounds?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical confirmation.
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral environments.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data to validate configurations .
Q. How does the hydroxymethyl group on the cyclopropane ring influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Hydrogen Bonding : The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO, water) and enables hydrogen-bonding interactions in biological systems.
- Acid Sensitivity : The ester group may undergo hydrolysis under acidic conditions; stability studies (pH 2–8, 37°C) using HPLC track degradation.
- Synthetic Derivatization : The hydroxyl group can be functionalized via Mitsunobu reactions (e.g., with triphenylphosphine/DIAD) to introduce ethers or esters for SAR studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of stereoisomers?
- Methodological Answer :
- Re-evaluate Stereochemical Purity : Confirm enantiomeric ratios via chiral HPLC (e.g., Chiralpak AD-H column) or SFC.
- Dose-Response Studies : Compare IC values across isomers to rule out non-specific effects.
- Off-Target Screening : Use panels (e.g., Eurofins CEREP) to identify unintended interactions that may skew activity data .
Experimental Design Considerations
Q. What in vitro models are suitable for studying the metabolic stability of this compound?
- Methodological Answer :
- Hepatocyte Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH to assess CYP450-mediated oxidation.
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydrolyzed carboxylic acid).
- PAMPA Assay : Evaluate passive permeability using artificial membranes to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
